Istaroxime oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Istaroxime oxalate is a selective and competitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist currently under investigation for its potential therapeutic effects in neurodegenerative diseases []. AMPA receptors are glutamate receptors, a major excitatory neurotransmitter system in the central nervous system, and their overactivation is implicated in the neuronal damage observed in Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Parkinson's disease [, , ].

Mode of Action

Istaroxime oxalate works by binding to the glutamate binding site of AMPA receptors, thereby preventing the binding of glutamate, the excitatory neurotransmitter. This blockade of AMPA receptor activity reduces excitotoxicity, a process where excessive neuronal stimulation leads to cell death [].

Potential Therapeutic Applications

Alzheimer's Disease

Studies suggest that AMPA receptor dysfunction contributes to the cognitive decline observed in Alzheimer's disease []. Istaroxime oxalate is being investigated for its potential to slow disease progression and improve cognitive function in Alzheimer's patients [].

Amyotrophic Lateral Sclerosis (ALS)

ALS is a neurodegenerative disease characterized by the progressive loss of motor neurons. Glutamate excitotoxicity is thought to be a contributing factor in ALS progression []. Istaroxime oxalate is being explored as a potential treatment for ALS to slow disease progression and improve motor function [].

Parkinson's Disease

Parkinson's disease is a neurodegenerative disorder that affects movement. While the exact cause of Parkinson's disease is unknown, glutamate excitotoxicity is thought to play a role []. Istaroxime oxalate is being investigated for its potential to improve motor symptoms and slow disease progression in Parkinson's patients.

Istaroxime oxalate, also known as PST2744 oxalate, is a novel luso-inotropic compound primarily used in the treatment of heart failure. It functions as an inhibitor of sodium/potassium adenosine triphosphatase, which enhances cardiac contractility and relaxation. This compound is particularly notable for its dual mechanism of action: it not only inhibits sodium/potassium adenosine triphosphatase but also stimulates sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, thus improving calcium cycling in cardiac cells .

Istaroxime oxalate's primary chemical reaction involves its interaction with the sodium/potassium adenosine triphosphatase enzyme. The compound binds to this enzyme, leading to inhibition with an IC50 value of approximately 0.11 µM. This inhibition results in increased intracellular sodium concentration, which subsequently promotes calcium influx via the sodium-calcium exchanger, enhancing cardiac contractility . Additionally, istaroxime oxalate stimulates the activity of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a, facilitating calcium uptake into the sarcoplasmic reticulum and improving diastolic function .

The biological activity of istaroxime oxalate is characterized by its positive inotropic effects, which enhance the force of cardiac contraction without significantly increasing oxygen consumption. This property is particularly beneficial in heart failure management, as it improves both systolic and diastolic performance. Studies have shown that istaroxime oxalate effectively increases calcium uptake in cardiac myocytes, leading to improved contractility and relaxation rates . Furthermore, it has been demonstrated to have a favorable safety profile in clinical settings .

The synthesis of istaroxime oxalate typically involves several steps:

- Formation of Key Intermediates: The initial step involves creating key intermediates through reactions involving various chemical reagents.

- Coupling Reaction: The intermediates are then subjected to coupling reactions that form the core structure of istaroxime.

- Oxalate Salt Formation: Finally, the compound is converted into its oxalate salt form to enhance solubility and bioavailability.

Specific synthetic routes may vary based on research protocols or industrial applications but generally follow this framework .

Istaroxime oxalate is primarily used in the treatment of acute heart failure and related cardiovascular conditions. Its ability to improve cardiac contractility while minimizing oxygen demand makes it a promising candidate for managing heart failure symptoms. Additionally, it is being investigated for potential use in chronic heart failure therapies and other cardiovascular disorders where enhanced calcium handling is beneficial .

Research on istaroxime oxalate has focused on its interactions with various cellular proteins involved in calcium cycling and cardiac function. Notably, studies indicate that istaroxime enhances the activity of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a by displacing phospholamban from its inhibitory position on the enzyme. This interaction is critical for its luso-inotropic effects and represents a unique mechanism compared to traditional heart failure treatments .

Furthermore, istaroxime's interactions with other signaling pathways have been explored to understand its broader implications in cardiac physiology and potential side effects .

Istaroxime oxalate shares similarities with several compounds used in cardiovascular therapy. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Milrinone | Phosphodiesterase inhibitor; increases cAMP levels | Primarily vasodilatory effects; less selective than istaroxime |

| Dobutamine | Beta-adrenergic agonist; increases heart rate | Primarily increases heart rate; potential for arrhythmias |

| Levosimendan | Calcium sensitizer; opens ATP-sensitive potassium channels | Unique dual action on calcium sensitivity and vasodilation |

| Istaroxime Oxalate | Na+/K+ ATPase inhibitor; SERCA2a activator | Dual mechanism enhancing both contractility and relaxation without increasing oxygen demand |

Istaroxime oxalate's unique combination of inhibiting sodium/potassium adenosine triphosphatase while stimulating sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a sets it apart from other compounds used in heart failure therapy .

Molecular Structure and Formula

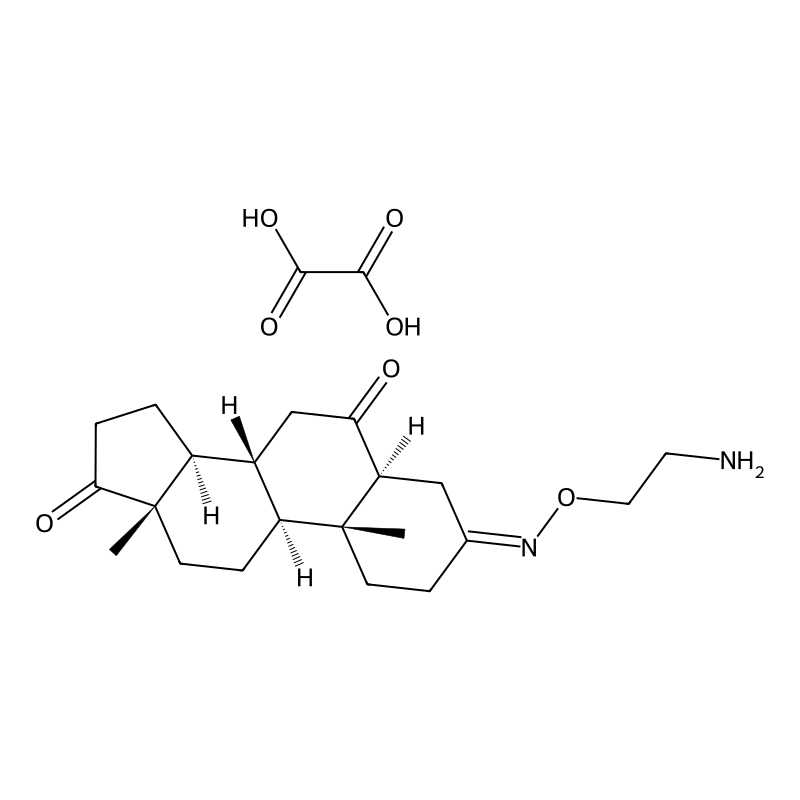

Istaroxime oxalate represents the oxalate salt form of the active pharmaceutical compound istaroxime, which is chemically designated as (E,Z)-3-[(2-aminoethoxy)imino]-androstane-6,17-dione [13]. The molecular formula of istaroxime oxalate is C23H34N2O7, with a molecular weight of 450.53 daltons [1] [2]. The compound exists as a complex between the parent istaroxime molecule (C21H32N2O3, molecular weight 360.49 daltons) and oxalic acid [4] [42].

The structural architecture of istaroxime oxalate is characterized by a steroid backbone derived from the androstane framework, modified with an oxime functional group at the 3-position [8] [11]. The oxime group is substituted with a 2-aminoethoxy chain, creating the characteristic (2-aminoethoxy)imino moiety that defines the pharmacological activity of the compound [2] [13]. The oxalate counterion (C2O4^2-) forms ionic interactions with the protonated amino group of the side chain [6].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C23H34N2O7 [1] |

| Molecular Weight | 450.53 g/mol [1] [2] |

| Parent Compound Formula | C21H32N2O3 [4] |

| Parent Compound Weight | 360.49 g/mol [42] |

| Chemical Abstract Service Number | 203737-94-4 [1] [2] |

The SMILES notation for istaroxime oxalate is documented as: O=C1CC[C@@]2([H])[C@]3([H])CC([C@@]4([H])C/C(CC[C@]4(C)[C@@]3([H])CC[C@@]21C)=N/OCCN)=O.OC(C(O)=O)=O [1]. This notation reveals the complex three-dimensional arrangement of the steroid nucleus with its characteristic ring system and the specific stereochemical configuration at multiple chiral centers.

Physicochemical Properties

The physicochemical properties of istaroxime oxalate reflect its nature as an organic salt combining a lipophilic steroid core with hydrophilic functional groups [14]. The compound appears as a solid crystalline material under standard conditions [14]. Thermal analysis studies have indicated specific melting characteristics, although comprehensive thermal transition data requires further investigation using differential scanning calorimetry techniques [25].

The solubility profile of istaroxime oxalate demonstrates the compound's amphiphilic nature [26]. The presence of the oxalate salt form enhances water solubility compared to the free base, making it more suitable for pharmaceutical formulations [26] [29]. The compound exhibits moderate solubility in polar organic solvents such as methanol and ethanol, while showing limited solubility in non-polar solvents [26] [29].

| Property | Characteristic |

|---|---|

| Physical State | Solid crystalline [14] |

| Appearance | White to off-white solid [14] |

| Water Solubility | Enhanced due to oxalate salt formation [26] |

| Organic Solvent Solubility | Moderate in polar solvents [26] |

| Storage Conditions | Dry, sealed, cool environment [42] |

Spectroscopic characterization of istaroxime oxalate reveals distinctive absorption patterns in infrared spectroscopy [17]. The infrared spectrum exhibits characteristic peaks at wavenumbers 3460±2 cm^-1, 2950±2 cm^-1, 1740±2 cm^-1, 1720±2 cm^-1, 1060±2 cm^-1, and 1020±2 cm^-1 [17]. These peaks correspond to various functional groups including hydroxyl stretches, carbonyl stretches from the steroid framework, and characteristic oxime and ether linkages [17].

The stability profile of istaroxime oxalate under various environmental conditions has been evaluated for pharmaceutical development purposes [17]. The compound demonstrates acceptable stability under controlled storage conditions, with thermal decomposition occurring at elevated temperatures above 240°C [17].

Stereochemistry and Isomeric Forms

Istaroxime oxalate exhibits complex stereochemical characteristics arising from both the steroid backbone configuration and the geometric isomerism of the oxime functional group [8] [11]. The compound exists as a mixture of E and Z geometric isomers about the oxime double bond, with studies indicating that the E isomer demonstrates superior biological activity compared to the Z form [11].

The steroid backbone of istaroxime maintains the characteristic 5α,14α-androstane configuration, which provides the specific three-dimensional framework necessary for biological activity [11]. This stereochemical arrangement includes multiple chiral centers at positions C5, C8, C9, C10, C13, and C14 of the steroid nucleus [43]. The absolute configuration follows the established conventions for androstane derivatives, with specific stereochemical descriptors defining the spatial arrangement of substituents [43].

| Stereochemical Feature | Configuration |

|---|---|

| Steroid Backbone | 5α,14α-androstane [11] |

| Oxime Geometry | E/Z mixture [8] [11] |

| Preferred Isomer | E configuration [11] |

| Chiral Centers | Multiple (C5, C8, C9, C10, C13, C14) [43] |

Research investigations have demonstrated that the E and Z isomers of istaroxime can be separated and characterized individually [11]. The E isomer, designated as (E)-3-[(2-aminoethoxy)imino]-androstane-6,17-dione, exhibits enhanced potency in sodium/potassium adenosine triphosphatase inhibition assays compared to its Z counterpart [11]. This stereochemical preference reflects the importance of precise molecular geometry for optimal receptor binding and biological activity [11].

The configurational assignment of the oxime geometry follows established nomenclature systems based on priority rules [31] [32]. In the case of istaroxime, the E configuration corresponds to the arrangement where the higher priority groups (the steroid framework and the aminoethoxy substituent) are positioned on opposite sides of the oxime double bond [31] [32]. Conversely, the Z configuration places these groups on the same side of the double bond [31] [32].

Structural Relationship to Androstane Derivatives

Istaroxime oxalate belongs to the broad family of androstane-derived compounds, sharing fundamental structural characteristics with numerous biologically active steroids [19] [20]. The androstane skeleton provides the core framework from which diverse pharmaceutical agents have been developed, including both endogenous hormones and synthetic therapeutic compounds [34] [37].

The structural modifications present in istaroxime distinguish it from classical androstane derivatives through the introduction of the oxime functionality at the 3-position and the specific oxidation pattern at positions 6 and 17 [8] [9]. These modifications create a unique pharmacological profile that differs significantly from traditional androgenic or anabolic steroids [8] [9]. The compound maintains the characteristic four-ring system (A, B, C, and D rings) of the steroid nucleus while incorporating functional groups that confer novel biological activities [19] [20].

| Structural Component | Istaroxime Feature | Androstane Reference |

|---|---|---|

| Ring System | Tetracyclic steroid [8] | Standard A,B,C,D rings [19] |

| C3 Substitution | Oxime with aminoethoxy [8] | Typically hydroxyl or ketone [20] |

| C6 Position | Ketone functionality [8] | Variable substitution [20] |

| C17 Position | Ketone functionality [8] | Often hydroxyl or ketone [20] |

Comparative structural analysis reveals that istaroxime represents a distinct subclass within the androstane family, characterized by the presence of nitrogen-containing substituents [23]. This structural modification imparts unique binding characteristics to biological targets, particularly sodium/potassium adenosine triphosphatase and sarcoplasmic reticulum calcium adenosine triphosphatase [2] [13]. The incorporation of the aminoethoxy oxime moiety creates additional hydrogen bonding opportunities and modifies the overall molecular polarity compared to conventional androstane derivatives [23].

The synthetic accessibility of istaroxime through modification of readily available androstane precursors has facilitated the development of related analogs for structure-activity relationship studies [9] [11]. These investigations have explored various modifications to the oxime side chain and alternative substitution patterns on the steroid nucleus, providing insights into the structural requirements for biological activity [9] [11].

Synthetic Pathways and Methods

The initial synthetic approach typically begins with androstane-3,6,17-trione or related ketosteroids as starting materials [9] [22]. The selective conversion of the 3-ketone to the corresponding oxime requires careful control of reaction conditions to achieve optimal regioselectivity and stereoselectivity [22] [24]. Hydroxylamine derivatives, particularly O-(2-aminoethyl)hydroxylamine, serve as the key nucleophilic reagents for oxime formation [22] [24].

| Synthetic Step | Reagent/Condition | Product |

|---|---|---|

| Starting Material | Androstane-3,6,17-trione [9] | Ketosteroid substrate |

| Oxime Formation | O-(2-aminoethyl)hydroxylamine [22] | Istaroxime free base |

| Salt Formation | Oxalic acid [1] | Istaroxime oxalate |

| Purification | Crystallization techniques [17] | Pure product |

The oxime formation reaction proceeds through nucleophilic addition of the hydroxylamine derivative to the carbonyl carbon at position 3, followed by elimination of water to form the characteristic carbon-nitrogen double bond [22] [24]. Reaction conditions typically involve aqueous or alcoholic solvents under mildly acidic conditions to facilitate the condensation process [22] [24]. Temperature control is critical to minimize side reactions and optimize the desired E/Z isomer ratio [22] [24].

Advanced synthetic methodologies have explored alternative approaches to istaroxime synthesis, including the use of different hydroxylamine derivatives and modified reaction sequences [9] [11]. These investigations have focused on improving overall yield, reducing synthetic complexity, and enhancing stereochemical control [9] [11]. The development of efficient synthetic routes has been essential for providing sufficient quantities of material for biological evaluation and pharmaceutical development [12].

The final salt formation step involves treatment of the istaroxime free base with oxalic acid under controlled conditions [1] [6]. The oxalate salt formation improves the physicochemical properties of the compound, particularly its water solubility and crystalline stability [1] [6]. Crystallization techniques are employed to obtain the pure oxalate salt in a form suitable for pharmaceutical applications [17].

Dual Mechanistic Pathway Overview

Istaroxime oxalate represents a paradigm shift in cardiac pharmacotherapy through its unique dual mechanism of action that simultaneously targets two critical components of cellular calcium homeostasis. This compound operates through the concurrent inhibition of sodium-potassium adenosine triphosphatase and stimulation of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a [1] [2]. The dual mechanistic approach addresses both systolic and diastolic cardiac dysfunction, making istaroxime fundamentally different from classical cardiac glycosides that rely solely on sodium-potassium adenosine triphosphatase inhibition [1] [2].

The compound's molecular structure, characterized as (E, Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione, enables its interaction with both target proteins through distinct binding mechanisms [1] [2]. This dual functionality results in complementary effects during different phases of the cardiac cycle: enhanced contractility during systole through increased cytosolic calcium availability, and improved relaxation during diastole through accelerated calcium reuptake into the sarcoplasmic reticulum [1] [2].

The concentration-dependent nature of istaroxime's dual mechanism allows for therapeutic optimization, where lower concentrations primarily affect sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity while higher concentrations engage sodium-potassium adenosine triphosphatase inhibition [3] [4]. This concentration-response relationship provides a therapeutic window where the beneficial effects on cardiac function can be maximized while minimizing potential adverse effects associated with excessive sodium-potassium adenosine triphosphatase inhibition [3] [4].

Na+/K+ ATPase Inhibition

Molecular Interactions at the Binding Site

The molecular interactions between istaroxime oxalate and sodium-potassium adenosine triphosphatase occur through binding to the enzyme's E2 conformational state from the extracellular side [5] [6]. Crystallographic studies have revealed that istaroxime binds to the alpha-subunit of the sodium-potassium adenosine triphosphatase, occupying a binding site that is distinct from but overlapping with the classical cardiac glycoside binding region [7]. The binding affinity varies significantly across different tissue preparations, with IC50 values ranging from 32 ± 4 µM in rat cardiac tissue to 84 ± 20 µM in dog kidney preparations [3] [6].

The molecular basis of istaroxime's interaction with sodium-potassium adenosine triphosphatase involves specific amino acid residues within the transmembrane domain, particularly those forming the ion binding sites I, II, and III [8]. The compound's steroidal structure enables hydrophobic interactions with the membrane-spanning regions of the enzyme, while the aminoethoxy oxime group provides polar interactions that stabilize the drug-protein complex [9] [10] [11]. Structure-activity relationship studies have demonstrated that the E-isomer of the oxime group exhibits higher potency than the Z-form, confirming the importance of specific stereochemical configurations for optimal binding [9] [10] [11].

The binding kinetics of istaroxime to sodium-potassium adenosine triphosphatase demonstrate a competitive inhibition pattern, where the compound competes with endogenous ligands for access to the binding site [12] [13]. Molecular dynamics simulations have provided insights into the conformational changes induced by istaroxime binding, showing that the compound stabilizes the E2 state of the enzyme and impedes the transition to the E1 state, thereby reducing the enzyme's turnover rate [8] [7].

Effects on Sodium and Potassium Ion Gradients

The inhibition of sodium-potassium adenosine triphosphatase by istaroxime oxalate results in predictable alterations in transmembrane ion gradients that are fundamental to its inotropic effects [1] [2] [6]. Under normal physiological conditions, the sodium-potassium adenosine triphosphatase maintains the electrochemical gradients by transporting three sodium ions outward and two potassium ions inward per ATP molecule hydrolyzed [14] [8]. Istaroxime's inhibition of this process leads to an accumulation of intracellular sodium and a corresponding reduction in the sodium gradient across the cell membrane [1] [2] [6].

The altered sodium gradient has cascading effects on other membrane transport systems, particularly the sodium-calcium exchanger, which normally operates in forward mode to extrude calcium from the cell [1] [2] [6]. As intracellular sodium concentrations increase due to sodium-potassium adenosine triphosphatase inhibition, the driving force for forward mode sodium-calcium exchanger operation diminishes, and the exchanger may even operate in reverse mode, facilitating calcium entry [1] [2]. This mechanism contributes to the increased cytosolic calcium availability during systole, enhancing myocardial contractility [1] [2].

Quantitative measurements of ion concentration changes following istaroxime treatment reveal dose-dependent effects on sodium accumulation [3]. At therapeutically relevant concentrations (100 nmol/L), the compound produces a modest but significant increase in intracellular sodium, sufficient to affect calcium handling without causing excessive membrane depolarization [3]. The potassium gradient is similarly affected, with reduced intracellular potassium concentrations contributing to altered membrane potential and excitation-contraction coupling [3].

The temporal dynamics of ion gradient changes following istaroxime administration demonstrate a rapid onset of action, with measurable effects on sodium accumulation detectable within minutes of drug application [6]. This rapid kinetics aligns with the compound's clinical profile, where hemodynamic improvements are observed within hours of infusion initiation [6]. The reversibility of these ion gradient changes upon drug washout confirms the competitive nature of istaroxime's inhibition and suggests that the compound does not permanently alter sodium-potassium adenosine triphosphatase function [6].

Comparison with Classical Na+/K+ ATPase Inhibitors

The comparative analysis of istaroxime oxalate with classical sodium-potassium adenosine triphosphatase inhibitors reveals significant differences in both potency and safety profiles [15] [12] [16]. While digoxin and ouabain exhibit IC50 values in the nanomolar range for sodium-potassium adenosine triphosphatase inhibition, istaroxime demonstrates substantially lower potency with IC50 values in the micromolar range [3] [15] [12]. This difference in potency translates to reduced cardiotoxicity and arrhythmogenic potential, making istaroxime a safer alternative for cardiac therapy [15] [12].

The mechanistic differences between istaroxime and classical cardiac glycosides extend beyond simple potency considerations [15] [12] [16]. Unlike digoxin and ouabain, which activate calcium-calmodulin-dependent protein kinase II and promote cardiomyocyte death through apoptotic pathways, istaroxime does not significantly activate this kinase system [15]. This distinction is crucial for understanding the improved safety profile of istaroxime, as calcium-calmodulin-dependent protein kinase II activation is associated with increased arrhythmogenicity and cellular toxicity [15].

The calcium handling effects of istaroxime compared to classical inhibitors demonstrate another key difference [15] [12]. While both drug classes increase cytosolic calcium through sodium-potassium adenosine triphosphatase inhibition, istaroxime's concurrent stimulation of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a provides a compensatory mechanism that prevents excessive calcium accumulation [15]. This dual mechanism results in improved calcium cycling efficiency rather than simple calcium overload, distinguishing istaroxime from traditional cardiac glycosides [15].

Clinical studies comparing istaroxime to digoxin in terms of arrhythmogenic potential consistently demonstrate superior safety profiles for istaroxime [15] [6]. The compound produces fewer proarrhythmic effects, reduced incidence of calcium waves, and decreased spontaneous calcium release from the sarcoplasmic reticulum compared to equi-inotropic doses of classical inhibitors [15]. These findings support the hypothesis that istaroxime's dual mechanism provides intrinsic protection against the adverse effects commonly associated with sodium-potassium adenosine triphosphatase inhibition [15].

SERCA2a Stimulation Mechanism

Molecular Basis of SERCA2a Activation

The molecular basis of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activation by istaroxime oxalate represents a novel mechanism distinct from traditional approaches to enhance calcium reuptake [2] [17]. The compound demonstrates direct interaction with the sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a enzyme, resulting in enhanced ATPase activity and increased calcium uptake into the sarcoplasmic reticulum [2] [17]. This stimulatory effect is concentration-dependent, with effective concentrations ranging from 0.01 to 100 nM, significantly lower than those required for sodium-potassium adenosine triphosphatase inhibition [2] [17].

The structural requirements for sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a stimulation by istaroxime involve specific interactions with the enzyme's catalytic domains [2] [17]. The compound appears to facilitate the conformational transition from the E2 state to the E1 state of the enzyme, which is typically the rate-limiting step in the calcium transport cycle [2] [17]. This facilitation results in increased enzyme turnover and enhanced calcium uptake capacity, contributing to the compound's lusitropic effects [2] [17].

Comparative studies using heterologous expression systems have demonstrated that istaroxime's stimulatory effect on sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a is dependent on the presence of phospholamban [2] [17]. When canine sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a was expressed alone in Spodoptera frugiperda cells, istaroxime showed no stimulatory effect, whereas co-expression with phospholamban restored the compound's ability to enhance enzyme activity [2] [17]. This finding indicates that istaroxime's mechanism involves modulation of the phospholamban-sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a interaction rather than direct enzyme activation [2] [17].

Charge movement studies using solid-supported membrane technology have provided additional mechanistic insights into istaroxime's effects on sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a [2]. These studies demonstrate that istaroxime increases the ATP-induced charge movements within a single catalytic cycle of the enzyme, indicating enhanced calcium translocation across the sarcoplasmic reticulum membrane [2]. The magnitude of this effect correlates with the compound's ability to stimulate calcium uptake, providing direct evidence for improved enzyme function [2].

Phospholamban-SERCA2a Interaction Modulation

The modulation of phospholamban-sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a interaction by istaroxime oxalate represents a key mechanism underlying the compound's lusitropic effects [2] [17] [18]. Phospholamban normally inhibits sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a by reducing the enzyme's calcium affinity and maximum velocity, effects that are relieved by phospholamban phosphorylation [2] [17] [18]. Istaroxime achieves similar functional outcomes through direct displacement of phospholamban from the sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a complex, effectively removing the inhibitory constraint [2] [17].

Quantitative analysis of phospholamban displacement by istaroxime demonstrates that the compound reduces the physical interaction between phospholamban and sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a by approximately 43% [2]. This partial displacement is sufficient to significantly enhance enzyme activity, as evidenced by increased maximum velocity (Vmax) and improved calcium affinity (Kd) [2]. The functional consequences of this displacement include accelerated calcium uptake into the sarcoplasmic reticulum and enhanced calcium cycling efficiency [2].

The mechanism of phospholamban displacement by istaroxime involves specific interactions with the E2 conformation of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a [2] [17]. The compound appears to bind to a site that overlaps with or allosterically affects the phospholamban binding region, promoting the dissociation of the inhibitory protein [2] [17]. This interaction is reversible and concentration-dependent, allowing for precise pharmacological control of enzyme activity [2] [17].

Studies using phospholamban knockout mice have provided important validation of the phospholamban-displacement mechanism [15] [18]. In these animals, which lack phospholamban expression, istaroxime's effects on calcium handling are significantly reduced compared to wild-type animals, confirming that phospholamban displacement is a major component of the compound's mechanism [15]. However, some residual effects remain even in phospholamban-deficient animals, suggesting that istaroxime may have additional mechanisms of action beyond phospholamban displacement [15].

Independence from cAMP/PKA Pathways

The independence of istaroxime's sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a stimulation from cyclic adenosine monophosphate-protein kinase A pathways represents a significant mechanistic distinction from traditional approaches to enhance calcium reuptake [2] [17]. Classical interventions to relieve phospholamban inhibition rely on phospholamban phosphorylation by protein kinase A or calcium-calmodulin-dependent protein kinase II, processes that are dependent on second messenger systems [2] [17]. Istaroxime achieves similar functional outcomes through direct protein-protein interaction modulation, bypassing the need for kinase activation [2] [17].

Experimental validation of cyclic adenosine monophosphate-protein kinase A independence was demonstrated using the protein kinase A inhibitor staurosporin [2]. Treatment with staurosporin at concentrations up to 1000 nM failed to affect istaroxime's ability to stimulate sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, confirming that the compound's mechanism does not require protein kinase A activation [2]. Similarly, immunoblot analysis showed no changes in phospholamban phosphorylation at serine-16 following istaroxime treatment, further supporting the independence from protein kinase A pathways [2].

The cyclic adenosine monophosphate-protein kinase A independence of istaroxime's mechanism has important therapeutic implications [2] [17]. Traditional beta-adrenergic agonists used to enhance cardiac contractility operate through cyclic adenosine monophosphate-protein kinase A pathways, which can become desensitized or dysfunctional in heart failure [2] [17]. Istaroxime's ability to enhance calcium reuptake through an alternative mechanism provides a therapeutic advantage in conditions where traditional pathways are compromised [2] [17].

The molecular basis for istaroxime's cyclic adenosine monophosphate-protein kinase A independence involves direct physical interactions with the sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a-phospholamban complex [2] [17]. The compound's binding affinity and displacement efficacy are not affected by changes in phospholamban phosphorylation state, indicating that the mechanism operates independently of post-translational modifications [2] [17]. This independence ensures consistent therapeutic effects regardless of the patient's adrenergic receptor sensitivity or cyclic adenosine monophosphate signaling capacity [2] [17].

Integration of Dual Mechanisms in Cellular Function

The integration of istaroxime oxalate's dual mechanisms creates a synergistic effect that optimizes cardiac cellular function throughout the entire cardiac cycle [1] [2] [19]. During systole, the compound's inhibition of sodium-potassium adenosine triphosphatase increases intracellular sodium concentrations, which reduces the driving force for calcium extrusion via the sodium-calcium exchanger [1] [2]. This mechanism enhances calcium availability for contractile protein activation, resulting in stronger myocardial contraction [1] [2]. Simultaneously, the compound's stimulation of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a prepares the calcium handling system for enhanced reuptake during the subsequent diastolic phase [1] [2].

The temporal coordination of these dual mechanisms is crucial for optimal cardiac function [1] [2] [19]. While sodium-potassium adenosine triphosphatase inhibition provides sustained elevation of intracellular sodium throughout the cardiac cycle, the effects of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a stimulation are most pronounced during diastole when calcium concentrations are elevated and the enzyme is most active [1] [2] [19]. This temporal separation ensures that the inotropic effects dominate during systole while the lusitropic effects predominate during diastole [1] [2] [19].

The cellular integration of istaroxime's dual mechanisms results in improved calcium cycling efficiency compared to single-mechanism approaches [1] [2] [19]. The compound increases the amplitude of calcium transients through sodium-potassium adenosine triphosphatase inhibition while simultaneously accelerating calcium reuptake through sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a stimulation [1] [2] [19]. This combination produces larger, more rapid calcium transients that enhance both contractile force and relaxation rate [1] [2] [19].

Purity

Exact Mass

Appearance

Storage

Dates

2: Buttà C, Tuttolomondo A, Petrantoni R, Miceli G, Pinto A. Old And New Drugs For Treatment Of Advanced Heart Failure. Curr Pharm Des. 2019 Dec 26. doi: 10.2174/1381612826666191226165402. [Epub ahead of print] PubMed PMID: 31878852.

3: Kislitsina ON, Rich JD, Wilcox JE, Pham DT, Churyla A, Vorovich EB, Ghafourian K, Yancy CW. Shock - Classification and Pathophysiological Principles of Therapeutics. Curr Cardiol Rev. 2019;15(2):102-113. doi: 10.2174/1573403X15666181212125024. Review. PubMed PMID: 30543176; PubMed Central PMCID: PMC6520577.

4: Bossu A, Kostense A, Beekman HDM, Houtman MJC, van der Heyden MAG, Vos MA. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs. Pharmacol Res. 2018 Jul;133:132-140. doi: 10.1016/j.phrs.2018.05.001. Epub 2018 May 16. PubMed PMID: 29753687.

5: Stagno MJ, Zacharopoulou N, Bochem J, Tsapara A, Pelzl L, Al-Maghout T, Kallergi G, Alkahtani S, Alevizopoulos K, Dimas K, Calogeropoulou T, Warmann SW, Lang F, Schmid E, Stournaras C. Istaroxime Inhibits Motility and Down-Regulates Orai1 Expression, SOCE and FAK Phosphorylation in Prostate Cancer Cells. Cell Physiol Biochem. 2017;42(4):1366-1376. doi: 10.1159/000479200. Epub 2017 Jul 14. PubMed PMID: 28704809.

6: Wallner M, Khafaga M, Kolesnik E, Vafiadis A, Schwantzer G, Eaton DM, Curcic P, Köstenberger M, Knez I, Rainer PP, Pichler M, Pieske B, Lewinski DV. Istaroxime, a potential anticancer drug in prostate cancer, exerts beneficial functional effects in healthy and diseased human myocardium. Oncotarget. 2017 Jul 25;8(30):49264-49274. doi: 10.18632/oncotarget.17540. PubMed PMID: 28514771; PubMed Central PMCID: PMC5564766.

7: Alevizopoulos K, Dimas K, Papadopoulou N, Schmidt EM, Tsapara A, Alkahtani S, Honisch S, Prousis KC, Alarifi S, Calogeropoulou T, Lang F, Stournaras C. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor. Oncotarget. 2016 Apr 26;7(17):24415-28. doi: 10.18632/oncotarget.8329. PubMed PMID: 27027435; PubMed Central PMCID: PMC5029711.

8: Ahmad S, Ahmad A, Hendry-Hofer TB, Loader JE, Claycomb WC, Mozziconacci O, Schöneich C, Reisdorph N, Powell RL, Chandler JD, Day BJ, Veress LA, White CW. Sarcoendoplasmic reticulum Ca(2+) ATPase. A critical target in chlorine inhalation-induced cardiotoxicity. Am J Respir Cell Mol Biol. 2015 Apr;52(4):492-502. doi: 10.1165/rcmb.2014-0005OC. PubMed PMID: 25188881; PubMed Central PMCID: PMC4491118.

9: George M, Rajaram M, Shanmugam E, VijayaKumar TM. Novel drug targets in clinical development for heart failure. Eur J Clin Pharmacol. 2014 Jul;70(7):765-74. doi: 10.1007/s00228-014-1671-4. Epub 2014 Apr 9. Review. PubMed PMID: 24710739.

10: Hohendanner F, Ljubojević S, MacQuaide N, Sacherer M, Sedej S, Biesmans L, Wakula P, Platzer D, Sokolow S, Herchuelz A, Antoons G, Sipido K, Pieske B, Heinzel FR. Intracellular dyssynchrony of diastolic cytosolic [Ca²⁺] decay in ventricular cardiomyocytes in cardiac remodeling and human heart failure. Circ Res. 2013 Aug 16;113(5):527-38. doi: 10.1161/CIRCRESAHA.113.300895. Epub 2013 Jul 3. PubMed PMID: 23825358.

11: Huang CL. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications. Br J Pharmacol. 2013 Oct;170(3):486-8. doi: 10.1111/bph.12288. PubMed PMID: 23822610; PubMed Central PMCID: PMC3791988.

12: Ferrandi M, Barassi P, Tadini-Buoninsegni F, Bartolommei G, Molinari I, Tripodi MG, Reina C, Moncelli MR, Bianchi G, Ferrari P. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition. Br J Pharmacol. 2013 Aug;169(8):1849-61. doi: 10.1111/bph.12278. PubMed PMID: 23763364; PubMed Central PMCID: PMC3753840.

13: Rudiger A, Singer M. The heart in sepsis: from basic mechanisms to clinical management. Curr Vasc Pharmacol. 2013 Mar 1;11(2):187-95. Review. PubMed PMID: 23506497.

14: Aditya S, Rattan A. Istaroxime: A rising star in acute heart failure. J Pharmacol Pharmacother. 2012 Oct;3(4):353-5. doi: 10.4103/0976-500X.103705. PubMed PMID: 23326115; PubMed Central PMCID: PMC3543564.

15: Gheorghiade M, Ambrosy AP, Ferrandi M, Ferrari P. Combining SERCA2a activation and Na-K ATPase inhibition: a promising new approach to managing acute heart failure syndromes with low cardiac output. Discov Med. 2011 Aug;12(63):141-51. Review. PubMed PMID: 21878191.

16: Luciani P, Fevre M, Leroux JC. Development and physico-chemical characterization of a liposomal formulation of istaroxime. Eur J Pharm Biopharm. 2011 Oct;79(2):285-93. doi: 10.1016/j.ejpb.2011.04.013. Epub 2011 Apr 29. PubMed PMID: 21550400.

17: Falk SA. Anesthetic considerations for the patient undergoing therapy for advanced heart failure. Curr Opin Anaesthesiol. 2011 Jun;24(3):314-9. doi: 10.1097/ACO.0b013e3283466692. Review. PubMed PMID: 21494131.

18: Farmakis D, Filippatos G. Istaroxime: is the remedy better than the disease?: Editorial to: "Chronic istaroxine improves cardiac function and heart rate variability in cardiomyopathic hamsters" by Pietro Lo Giudice et al. Cardiovasc Drugs Ther. 2011 Apr;25(2):115-7. doi: 10.1007/s10557-011-6295-7. PubMed PMID: 21484265.

19: Hasenfuss G, Teerlink JR. Cardiac inotropes: current agents and future directions. Eur Heart J. 2011 Aug;32(15):1838-45. doi: 10.1093/eurheartj/ehr026. Epub 2011 Mar 8. Review. PubMed PMID: 21388993.

20: Hoffman TM. Newer inotropes in pediatric heart failure. J Cardiovasc Pharmacol. 2011 Aug;58(2):121-5. doi: 10.1097/FJC.0b013e3182163ba0. Review. PubMed PMID: 21386708.